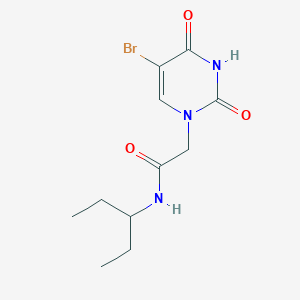

2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-(pentan-3-yl)acetamide

Description

This compound features a pyrimidine core substituted with a bromine atom at the 5-position and two ketone groups at the 2- and 4-positions, forming a dihydropyrimidinone scaffold. The acetamide side chain is linked to an N-pentan-3-yl group, contributing to its lipophilicity. Such structural features are characteristic of molecules designed for pharmaceutical applications, particularly in targeting enzymes or receptors where halogen bonding (via bromine) and hydrogen bonding (via dioxo groups) play critical roles.

Properties

Molecular Formula |

C11H16BrN3O3 |

|---|---|

Molecular Weight |

318.17 g/mol |

IUPAC Name |

2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-pentan-3-ylacetamide |

InChI |

InChI=1S/C11H16BrN3O3/c1-3-7(4-2)13-9(16)6-15-5-8(12)10(17)14-11(15)18/h5,7H,3-4,6H2,1-2H3,(H,13,16)(H,14,17,18) |

InChI Key |

RLWNSPCOLDXSHV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NC(=O)CN1C=C(C(=O)NC1=O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares the target compound with structurally related molecules from the evidence:

Key Observations:

Bromine’s polarizability may also facilitate halogen bonding in target interactions . The 2,4-dioxo groups are conserved across all pyrimidine-containing analogs, suggesting a role in hydrogen bonding or enzyme inhibition (e.g., dihydrofolate reductase or thymidylate synthase) .

Acetamide Side Chain Variations :

- The N-pentan-3-yl group in the target compound provides moderate lipophilicity compared to the sulfamoylphenyl group in QYA (polar) or the Fmoc-protected chains in PNA1030/1040 (bulky, designed for solid-phase synthesis) .

- Impurity C (EP) and Pharmacopeial Compound m feature aryl-containing acetamides , which may confer distinct electronic or steric properties for receptor binding .

Biological Implications: Compounds like QYA and Pharmacopeial Compound m are likely optimized for solubility (via sulfamoyl or hydroxy groups) or target specificity (via chiral centers). The target compound’s bromine and pentan-3-yl chain suggest a balance between membrane permeability and target engagement .

Research Findings and Data Gaps

- Synthetic Accessibility : The target compound’s brominated pyrimidine may require specialized halogenation conditions compared to methylated or unsubstituted analogs .

- Pharmacokinetics : The pentan-3-yl group could prolong half-life due to reduced polarity, but metabolic oxidation (e.g., cytochrome P450) might generate reactive intermediates.

- Target Engagement : Computational modeling or crystallography (as seen in QYA’s PDB entry) would clarify interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.